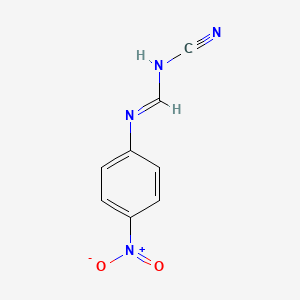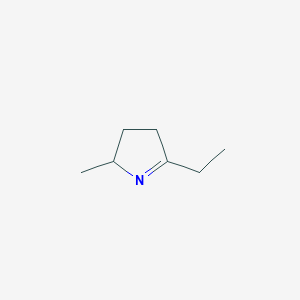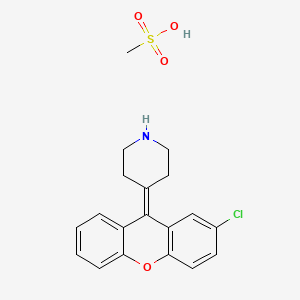
Methanimidamide, N-cyano-N'-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanimidamide, N-cyano-N’-(4-nitrophenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group and a nitrophenyl group attached to the methanimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N-cyano-N’-(4-nitrophenyl)- can be achieved through several methods. One common approach involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . This reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of Methanimidamide, N-cyano-N’-(4-nitrophenyl)- may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N-cyano-N’-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of Methanimidamide, N-cyano-N’-(4-nitrophenyl)- include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Methanimidamide, N-cyano-N’-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and probes for studying biological processes.
Medicine: Some derivatives are being investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Methanimidamide, N-cyano-N’-(4-nitrophenyl)- involves its interaction with specific molecular targets. The cyano and nitrophenyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Methanimidamide, N-cyano-N’-(4-nitrophenyl)- can be compared with other similar compounds, such as:
Methanimidamide, N,N-dimethyl-N’-(4-nitrophenyl)-: This compound has a similar structure but with dimethyl groups instead of a cyano group.
2-Cyano-N-(4-nitrophenyl)acetamide: Another related compound with a cyano and nitrophenyl group but different core structure.
The uniqueness of Methanimidamide, N-cyano-N’-(4-nitrophenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59425-42-2 |
|---|---|
Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
N-cyano-N'-(4-nitrophenyl)methanimidamide |
InChI |
InChI=1S/C8H6N4O2/c9-5-10-6-11-7-1-3-8(4-2-7)12(13)14/h1-4,6H,(H,10,11) |
InChI Key |
SVKHBXKZTUXCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CNC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14611520.png)
![Silane, [1,4-cyclohexadiene-1,4-diylbis(oxy)]bis[trimethyl-](/img/structure/B14611525.png)
![1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl-](/img/structure/B14611531.png)

![10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14611540.png)

![Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14611553.png)



![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
